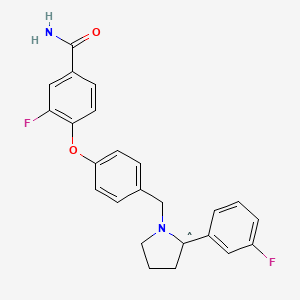
CID 156588642
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 156588642” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Preparation Methods
The preparation of CID 156588642 involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may include large-scale synthesis using automated reactors to ensure consistency and purity of the compound.
Chemical Reactions Analysis
CID 156588642 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the compound with another, often using reagents like halogens or alkyl groups.
Addition: This reaction involves the addition of atoms or groups to the compound, often using reagents like hydrogen or halogens.
Common reagents and conditions used in these reactions include solvents like ethanol or acetone, catalysts like palladium or platinum, and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions can vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
CID 156588642 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of CID 156588642 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
CID 156588642 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. For example, compounds with similar molecular weights or similar types of chemical bonds may exhibit similar properties or reactivity. this compound may have unique features, such as specific binding affinities or reactivity profiles, that distinguish it from other compounds.
Properties
Molecular Formula |
C24H21F2N2O2 |
|---|---|
Molecular Weight |
407.4 g/mol |
InChI |
InChI=1S/C24H21F2N2O2/c25-19-4-1-3-17(13-19)22-5-2-12-28(22)15-16-6-9-20(10-7-16)30-23-11-8-18(24(27)29)14-21(23)26/h1,3-4,6-11,13-14H,2,5,12,15H2,(H2,27,29) |
InChI Key |
WEQAFNZVRNZQSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C[C](N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)F)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















